molecular formula C9H16O4 B3386666 Tert-butyl 4-methoxy-3-oxobutanoate CAS No. 74530-59-9

Tert-butyl 4-methoxy-3-oxobutanoate

Cat. No.: B3386666
CAS No.: 74530-59-9
M. Wt: 188.22 g/mol
InChI Key: LOFQPGJUYHMGIO-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-3-oxobutanoate is an organic compound with the molecular formula C9H16O4. It is a derivative of butanoic acid, featuring a tert-butyl ester group and a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-methoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the alkylation of tert-butyl acetoacetate with methanol in the presence of a base such as sodium methoxide. This reaction also requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or ion-exchange resins may be used to facilitate the esterification reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 4-methoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting metabolic disorders.

    Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may undergo hydrolysis to release active metabolites that exert their effects on metabolic pathways. The ester group can be cleaved by esterases, leading to the formation of 4-methoxy-3-oxobutanoic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-methyl-3-oxobutanoate
  • Tert-butyl 4-chloro-3-oxobutanoate
  • Tert-butyl 4-ethynyl-3-oxobutanoate

Uniqueness

Tert-butyl 4-methoxy-3-oxobutanoate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 4-methoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)5-7(10)6-12-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFQPGJUYHMGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265634
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74530-59-9
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74530-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-methoxy-3-oxobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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